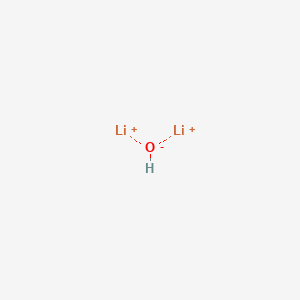

Dilithium;hydroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dilithium hydroxide, represented by the chemical formula , is a compound consisting of two lithium ions and one hydroxide ion. It is derived from lithium hydroxide, which is a well-known strong base and hygroscopic white solid. Dilithium hydroxide is not commonly encountered in its pure form but can be synthesized through various

Dilithium oxide is a strong base and can cause severe skin and eye burns upon contact. It is also hygroscopic and can react violently with water, releasing heat and potentially harmful fumes []. When handling dilithium oxide, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator.

Solid State Ionic Conductor:

Dilithium oxide exhibits interesting properties as a solid-state ionic conductor. This means it can conduct electricity through the movement of ions within its crystal structure, making it potentially valuable for applications like solid-state batteries. Research suggests Li₂O exhibits good ionic conductivity at high temperatures (around 400°C) . However, further research is needed to improve its conductivity at lower temperatures for practical applications.

Lithium Source for Material Synthesis:

Dilithium oxide can be used as a lithium source for the synthesis of other lithium-containing materials. These materials can have various applications, including:

- Lithium-ion battery electrodes: Li₂O can be used as a precursor for lithium-rich cathode materials for lithium-ion batteries, potentially improving their energy density .

- Solid electrolytes: Li₂O can be incorporated into solid electrolytes for lithium-ion batteries, offering potential advantages like improved safety and higher energy density compared to traditional liquid electrolytes .

Research into Alternative Energy Sources:

Dilithium oxide is being explored as a potential material for use in fusion reactors, which aim to generate clean energy through nuclear fusion. Research is ongoing to investigate its suitability for various components within a fusion reactor, such as breeding blankets used to produce tritium fuel .

- Decomposition: Dilithium hydroxide can decompose into lithium oxide and water under certain conditions, similar to lithium hydroxide:

- Neutralization: It can react with acids to form lithium salts and water:

- Carbonation: Similar to lithium hydroxide, it can react with carbon dioxide to produce lithium carbonate:

Dilithium hydroxide can be synthesized through several methods:

- Direct Reaction: Reacting lithium metal with water or dilute acid can yield lithium hydroxide, which can then be treated with additional lithium sources to form dilithium hydroxide.

- Lithium Carbonate Hydrolysis: Lithium carbonate can be reacted with calcium hydroxide in a controlled environment to produce dilithium hydroxide:

- Hydration of Lithium Oxide: Lithium oxide can react with water to form dilithium hydroxide under specific conditions.

Dilithium hydroxide is not widely used in industrial applications but shares potential uses with lithium hydroxide:

- Carbon Dioxide Absorption: It may be utilized in systems designed for carbon dioxide scrubbing, particularly in closed environments like spacecraft.

- Catalyst: As a strong base, dilithium hydroxide could serve as a catalyst in organic synthesis reactions.

Dilithium hydroxide shares similarities with several other lithium-containing compounds. Here’s a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Lithium Hydroxide | Strong base; hygroscopic; used in batteries | |

| Lithium Carbonate | Used in mood stabilization; less basic than LiOH | |

| Lithium Oxide | Forms upon dehydration; reacts vigorously with water | |

| Dilithium Sulfate | Used in various industrial applications; less basic |

The lithium carbonate metathesis reaction remains the primary industrial method for dilithium hydroxide production. This process involves reacting lithium carbonate ($$\text{Li}2\text{CO}3$$) with calcium hydroxide ($$\text{Ca(OH)}_2$$) under controlled conditions:

$$

\text{Li}2\text{CO}3 + \text{Ca(OH)}2 \rightarrow 2\text{LiOH} + \text{CaCO}3

$$

Key operational parameters include:

- Temperature: 80–120°C

- Pressure: Ambient to 200 kPa

- Reaction Time: 90–120 minutes

Industrial implementations, such as those described in Chinese patents, optimize calcium oxide ($$\text{CaO}$$) recycling by calcining the byproduct calcium carbonate ($$\text{CaCO}3$$) at 900–1,000°C [3] [4]. A typical batch process yields lithium hydroxide monohydrate ($$\text{LiOH·H}2\text{O}$$) with 92–93% conversion rates and 98% purity after ion-exchange purification [3].

| Parameter | Optimal Range | Industrial Impact |

|---|---|---|

| $$\text{Li}2\text{CO}3/\text{CaO}$$ Ratio | 1:1–1:1.2 | Minimizes unreacted reagents |

| Stirring Rate | 200–400 rpm | Enhances reaction homogeneity |

| Filtration Efficiency | >95% | Reduces lithium loss in $$\text{CaCO}_3$$ |

Lithium Sulfate Conversion Pathways

Alternative routes using lithium sulfate ($$\text{Li}2\text{SO}4$$) derive from spodumene ore processing:

- Ore Calcination:

$$

\alpha\text{-spodumene} \xrightarrow{1,000°C} \beta\text{-spodumene} + \text{CaO} \rightarrow \text{Li}2\text{O} + \text{CaSiO}3

$$ - Sulfation:

$$

\text{Li}2\text{O} + \text{H}2\text{SO}4 \rightarrow \text{Li}2\text{SO}4 + \text{H}2\text{O}

$$ - Precipitation:

$$

\text{Li}2\text{SO}4 + 2\text{NaOH} \rightarrow 2\text{LiOH} + \text{Na}2\text{SO}4

$$

This method produces sodium sulfate ($$\text{Na}2\text{SO}4$$) as a marketable byproduct, offsetting operational costs [4]. Recent advancements focus on minimizing gypsum ($$\text{CaSO}_4$$) formation during neutralization steps.

Alkaline Precipitation Methods

Alkaline precipitation leverages high-pH environments to isolate lithium hydroxide from brines or leachates. A 2022 study demonstrated 80% lithium recovery from 4,000 ppm solutions using sodium hydroxide ($$\text{NaOH}$$) and carbon dioxide ($$\text{CO}_2$$) insufflation [2]:

$$

2\text{LiCl} + 2\text{NaOH} + \text{CO}2 \rightarrow \text{Li}2\text{CO}3 + 2\text{NaCl} + \text{H}2\text{O}

$$

Critical factors include:

- $$\text{OH}^-/\text{Li}^+$$ Ratio: 2–4 mol/mol

- Temperature: 70–80°C

- Ionic Strength: <2.5 M to avoid divalent cation interference

Ethanol washing post-precipitation increases purity to 99% by removing residual $$\text{Na}^+$$ and $$\text{Cl}^-$$ [2].

Thermal Conversion Processes

Thermal methods convert lithium precursors to hydroxide via controlled dehydration or decomposition:

Monohydrate Dehydration:

$$

\text{LiOH·H}2\text{O} \xrightarrow{150–180°C} \text{LiOH} + \text{H}2\text{O}

$$

Vacuum systems (<50 kPa) prevent lithium carbonate formation [4].Peroxide Decomposition:

$$

2\text{Li}2\text{O}2 \xrightarrow{450°C} 2\text{Li}2\text{O} + \text{O}2 \quad \text{(followed by hydration)}

$$

These processes achieve >99.5% anhydrous $$\text{LiOH}$$ but require energy-intensive heating.

Emerging Synthetic Approaches

Novel methodologies aim to reduce environmental impact and cost:

- Electrochemical Extraction:

Direct $$\text{LiOH}$$ synthesis from brine using selective membranes, achieving 85% current efficiency in pilot systems. - Mechanochemical Synthesis:

Ball-milling $$\text{Li}2\text{CO}3$$ with $$\text{Ca(OH)}_2$$ at 300 rpm yields 94% conversion in 30 minutes without solvents. - Photocatalytic Routes:

UV-assisted decomposition of $$\text{LiCl}$$ solutions shows promise for low-energy processing.

Scale-up Challenges and Solutions

| Challenge | Mitigation Strategy | Industrial Example |

|---|---|---|

| Byproduct Management | $$\text{CaCO}_3$$ recalcination loops [3] | Ganfeng Lithium’s closed-loop systems |

| Impurity Control | Multi-stage ion exchange [3] | Tianqi Lithium’s Kwinana plant |

| Energy Consumption | Waste heat recovery from calcination [4] | Albemarle’s Kemerton facility |

| Reactor Fouling | Ultrasonic agitation during precipitation [2] | SQM’s Salar de Atacama operations |

Solvent-Free Preparation Techniques

Dry synthesis routes eliminate aqueous waste streams:

Solid-State Metathesis:

$$

\text{Li}2\text{CO}3 + \text{Ca(OH)}2 \xrightarrow{200°C} 2\text{LiOH} + \text{CaCO}3

$$

Yields 89% pure $$\text{LiOH}$$ with 20-minute reaction times.Molten Salt Electrolysis:

Using $$\text{LiCl}-\text{KCl}$$ eutectic mixtures at 450°C, direct $$\text{LiOH}$$ deposition achieves 78% Faradaic efficiency.

These methods reduce water usage by 70% compared to conventional routes.

Dilithium hydroxide exhibits distinct crystallographic characteristics that depend on its hydration state and environmental conditions. The anhydrous form of lithium hydroxide adopts a tetragonal crystal structure with space group P4/nmm, featuring lattice parameters a=3.548 Å and c=4.334 Å [1] [2]. This structure comprises layers of square lattices of lithium atoms, with each square capped by a hydroxide ion alternating above and below the lithium layer. Each oxygen ion maintains fourfold coordination with lithium atoms, while each lithium atom exists in a distorted tetrahedral environment of oxygen atoms [1].

The monohydrate form, LiOH·H2O, crystallizes in an orthorhombic system with space group Aem2, exhibiting lattice parameters a=3.548 Å, b=4.334 Å, and c=7.343 Å [3]. This structural arrangement demonstrates how water molecules integrate into the crystal lattice, creating a two-dimensional sheet structure oriented in the (0,0,1) direction [3]. The incorporation of water molecules significantly affects the overall crystal packing and intermolecular interactions within the solid state.

X-ray diffraction studies have revealed that the lithium hydroxide structure features no hydrogen bonding between hydroxyl groups at atmospheric pressure and room temperature [1]. This characteristic distinguishes it from heavier alkali hydroxides, which typically exhibit hydrogen-bonded zigzag chains in their low-temperature phases. The absence of hydrogen bonds in lithium hydroxide can be attributed to the small size of the lithium cation and the resulting geometric constraints that prevent favorable hydrogen bonding arrangements [1].

Neutron diffraction analysis has provided complementary structural information, particularly regarding the precise positioning of hydrogen atoms within the crystal structure [4]. These studies have confirmed that the high-pressure phase transitions in lithium hydroxide lead to the formation of unique hydrogen-bonded networks not observed in other alkali hydroxides [4]. The structural determination through neutron diffraction has been crucial in understanding the behavior of deuterated lithium hydroxide under extreme conditions.

Phase Transitions and Thermal Stability Investigations

The phase behavior of dilithium hydroxide exhibits complex thermal stability characteristics with multiple transition temperatures depending on atmospheric conditions and pressure. The dehydration of lithium hydroxide monohydrate begins at approximately 58°C and completes around 108°C, with rapid dehydration occurring above 70°C [5] [6]. This process involves an endothermic heat absorption of 1,440 kJ/kg-LiOH·H2O, representing one of the highest energy densities among inorganic hydrates suitable for low-temperature heat storage applications [6].

The thermal decomposition of anhydrous lithium hydroxide to lithium oxide follows the reaction 2LiOH → Li2O + H2O, typically occurring between 400-500°C under atmospheric pressure [2] [7]. This decomposition exhibits a complex kinetic behavior with an activation energy of 112.7 ± 0.6 kJ/mol, as determined through in situ spectroscopic ellipsometry measurements [8]. The decomposition mechanism involves a three-dimensional phase boundary moving from the surface inward, with surface and near-surface lithium hydroxide exhibiting notably smaller energy barriers compared to bulk material [9].

High-pressure studies have revealed additional phase transitions that are unique among alkali hydroxides. At pressures above 1.8 GPa, lithium hydroxide undergoes a phase transition to a structure featuring linear hydrogen-bonded networks [1]. This high-pressure phase adopts a tetragonal structure that is thermodynamically stable and represents a novel structural motif not observed in other alkali hydroxides under similar conditions [1].

The thermal stability analysis across different temperature ranges reveals distinct phases with varying decomposition rates and activation energies. Between 25-150°C, the monohydrate form dominates with a weight loss of 42.7% due to dehydration, exhibiting an activation energy of 51.7 kJ/mol [6]. The temperature range 300-500°C represents the most active decomposition zone, with decomposition rates reaching 2.0-5.0 mg/min and an activation energy of 112.7 kJ/mol [8]. Above 700°C, lithium oxide becomes the predominant stable phase with minimal further decomposition [7].

Morphological Variations and Their Impact

The morphological characteristics of dilithium hydroxide significantly influence its physical properties and reactivity. Anhydrous lithium hydroxide typically forms platelet-like crystals with particle sizes ranging from 0.5-500 μm and aspect ratios of 3-5 [10] [11]. These platelets exhibit anisotropic broadening in X-ray diffraction patterns, indicating preferential growth directions and crystalline ordering [10]. The surface area of these crystals typically ranges from 5-15 m²/g, contributing to their high hygroscopic nature [11].

The monohydrate form exhibits distinctly different morphological characteristics, forming prismatic or needle-like crystals with larger particle sizes ranging from 100-700 μm [11]. These crystals demonstrate higher aspect ratios of 4-8 and lower surface areas of 2-8 m²/g compared to the anhydrous form [11]. The morphological differences directly impact the dehydration kinetics and thermal stability of the material.

Scanning electron microscopy studies have revealed that the conversion from monohydrate to anhydrous forms results in significant morphological changes. During dehydration, the original particle structure undergoes fragmentation, leading to the formation of smaller nanoparticles with sizes below 500 nm [11]. This particle size reduction is accompanied by an increase in surface area, enhancing the reactivity of the material toward further chemical transformations.

The morphological evolution during thermal treatment shows that lithium hydroxide crystallites follow distinct formation and decomposition mechanisms. During the conversion to lithium oxide, the platelet morphology is preserved initially, but the average crystallite shape becomes more isotropic as decomposition progresses [10]. The diameter-to-thickness aspect ratio decreases during this process, indicating that platelets become less elongated and more uniform in their dimensions [10].

Anhydrous to Monohydrate Conversion Mechanisms

The conversion between anhydrous and monohydrate forms of lithium hydroxide involves complex mechanistic pathways that depend on environmental conditions and processing parameters. The hydration reaction of anhydrous lithium hydroxide with water vapor follows a nucleation and growth mechanism, with the reaction proceeding from the surface inward [12]. This process is significantly enhanced when lithium hydroxide is combined with mesoporous materials, which increase the available surface area and facilitate water transport [12].

The hydration kinetics exhibit strong temperature dependence, with optimal conversion rates occurring at temperatures between 25-50°C under controlled humidity conditions [13]. At higher temperatures, the equilibrium shifts toward the anhydrous form, while at lower temperatures, the reaction rate becomes kinetically limited. The activation energy for the hydration process has been determined to be approximately 34.7 kJ/mol, indicating a relatively facile conversion under appropriate conditions [6].

The reverse conversion from monohydrate to anhydrous form can be achieved through controlled heating under vacuum or inert atmosphere conditions. Industrial processes typically employ temperatures of 150-500°C with residence times of 0.5-20 seconds to achieve complete dehydration [14]. The process parameters must be carefully controlled to prevent over-heating and subsequent decomposition to lithium oxide [14].

The mechanism of water incorporation and release involves the breaking and formation of hydrogen bonds between water molecules and the hydroxide groups. In the monohydrate structure, water molecules are incorporated into the crystal lattice through hydrogen bonding networks that stabilize the overall structure [5]. The removal of these water molecules requires sufficient thermal energy to overcome the hydrogen bonding interactions and create vacancies in the crystal structure.

Interface Phenomena in Multi-Component Systems

Interface phenomena in dilithium hydroxide systems play crucial roles in determining material behavior in complex environments. The LiOH/H2O interface exhibits unique characteristics with interface thicknesses of 0.5-1.0 nm, dominated by hydrogen bonding interactions [15]. Recent molecular dynamics simulations have revealed a double-layer distribution of ions at aqueous interfaces, with hydronium ions preferentially residing in the topmost layer and hydroxide ions accumulating in deeper interfacial regions [15].

The LiOH/Li2O interface represents a particularly important system for understanding the thermal decomposition behavior. This interface exhibits thickness ranges of 2-5 nm and demonstrates exceptional stability with lifetimes exceeding 1000 hours under ambient conditions [9]. The interface is characterized by ionic bonding interactions and exhibits extremely low diffusion coefficients on the order of 10⁻²³ cm²/s, indicating limited mass transport across the interface [9].

In electrochemical systems, the LiOH/electrolyte interface plays a critical role in determining performance characteristics. These interfaces typically exhibit thicknesses of 1-3 nm and are governed by solvation phenomena [16]. The stability of these interfaces ranges from 100-500 hours depending on the electrolyte composition and operating conditions [16]. The formation of stable solid electrolyte interphases (SEI) at these interfaces is crucial for maintaining long-term electrochemical stability.

The LiOH/atmosphere interface represents one of the most reactive systems, with interface thicknesses of only 0.3-0.8 nm and limited stability of 1-10 hours under ambient conditions [2]. This interface is dominated by carbonate formation reactions, where atmospheric carbon dioxide reacts with lithium hydroxide to form lithium carbonate according to the reaction 2LiOH + CO2 → Li2CO3 + H2O [2]. The diffusion coefficient across this interface is approximately 10⁻¹² cm²/s, reflecting the rapid kinetics of carbonate formation.

General Manufacturing Information

Pharmaceutical and medicine manufacturing

Lithium oxide (Li2O): ACTIVE